9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole
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Overview
Description
9-bromo-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines a bromine atom, a nitro group, and a benzoxepino-indole framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzoxepino Moiety: The benzoxepino moiety can be introduced through a cyclization reaction involving an appropriate precursor, such as a halogenated phenol.
Bromination: The bromine atom is introduced via electrophilic bromination using bromine or a brominating agent like N-bromosuccinimide.
Nitration: The nitro group is introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-bromo-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of 9-amino-4-nitro-2,11-dihydrobenzoxepino[4,3,2-cd]indole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-bromo-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 9-bromo-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 9-bromo-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole
- 9-bromo-2-[(4-methylphenyl)sulfonyl]-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole
- 4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole
Uniqueness
9-bromo-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole is unique due to its specific combination of functional groups and its benzoxepino-indole framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-15-nitro-2-oxa-12-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3(8),4,6,10,13(17),14-heptaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-10-1-2-13-8(4-10)3-9-7-17-12-5-11(18(19)20)6-14(21-13)15(9)12/h1-2,4-7,17H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNPUXIWAPSOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC3=CC(=CC4=C3C1=CN4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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